4-Methoxy-4-oxobut-2-en-2-yl benzoate
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Overview
Description
4-Methoxy-4-oxobut-2-en-2-yl benzoate is an organic compound with the molecular formula C12H12O4. It is characterized by the presence of a methoxy group and a benzoate ester, making it a versatile compound in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-oxobut-2-en-2-yl benzoate typically involves the esterification of 4-methoxy-4-oxobut-2-enoic acid with benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-oxobut-2-en-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
4-Methoxy-4-oxobut-2-en-2-yl benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-oxobut-2-en-2-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carbonyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Shares the methoxy group but lacks the ester functionality.
Methyl 4-methoxybenzoate: Similar ester structure but with a different alkyl group.
4-Methoxy-4-oxobut-2-enoic acid: Similar structure but without the benzoate ester.
Uniqueness
4-Methoxy-4-oxobut-2-en-2-yl benzoate is unique due to its combination of a methoxy group, a carbonyl group, and a benzoate ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
53067-25-7 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(4-methoxy-4-oxobut-2-en-2-yl) benzoate |
InChI |
InChI=1S/C12H12O4/c1-9(8-11(13)15-2)16-12(14)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
WZFAHVQUOFYFPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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